Sp-cAMPS vs. Natural cAMP: 10-Fold Lower Affinity but 100% Holoenzyme Dissociation
In competitive displacement assays using [3H]cAMP bound to purified pig heart type II cAMP-dependent protein kinase holoenzyme, Sp-cAMP[S] required a concentration 10-fold higher than natural cAMP to displace 50% of bound radioligand [1]. Despite this reduced binding affinity, Sp-cAMP[S] induced 100% dissociation of the PKA holoenzyme into regulatory and catalytic subunits at saturating concentrations, as demonstrated by non-denaturing polyacrylamide gel electrophoresis [1]. In contrast, the Rp diastereomer produced 0% subunit dissociation under identical conditions, explaining its antagonist profile [1]. The Vmax for phosphotransferase activity remained unchanged, and the cooperativity (Hill coefficient) was unaffected [1].
| Evidence Dimension | Displacement of [3H]cAMP from PKA holoenzyme |
|---|---|
| Target Compound Data | 50% displacement at 10-fold higher concentration than cAMP |
| Comparator Or Baseline | Natural cAMP (baseline, relative concentration = 1×) |
| Quantified Difference | Sp-cAMPS requires 10× higher concentration; Rp-cAMPS requires 100× higher concentration |
| Conditions | Purified pig heart type II cAMP-dependent protein kinase holoenzyme; [3H]cAMP competitive displacement assay |
Why This Matters
This establishes Sp-cAMPS as a genuine agonist capable of complete holoenzyme dissociation—despite lower binding affinity—and provides the mechanistic basis for distinguishing it from the antagonist Rp-cAMPS, which binds but fails to dissociate the enzyme.
- [1] Dostmann WR, Taylor SS, Genieser HG, Jastorff B, Døskeland SO, Øgreid D. Probing the cyclic nucleotide binding sites of cAMP-dependent protein kinases I and II with analogs of adenosine 3',5'-cyclic phosphorothioates. J Biol Chem. 1990 Jun 25;265(18):10484-91. PMID: 2162349. View Source
